
Cubebin
Vue d'ensemble
Description
Cubebin, also known as this compound, is a useful research compound. Its molecular formula is C20H20O6 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory Activity
Cubebin, a dibenzylbutyrolactone lignan isolated from the leaves of Zanthoxyllum naranjillo, exhibits significant anti-inflammatory activity. It reduces edema induced by prostaglandin PGE2 and the number of writhings induced by acetic acid and PGI2 in mice. This suggests that this compound's mechanism of action is similar to that observed for most non-steroidal drugs (Bastos et al., 2001).
Hepatoprotective Effects
This compound isolated from Syringa oblata Lindl. has shown hepatoprotective effects against carbon tetrachloride-induced hepatic damage in mice. It significantly improves CCl4-induced alterations of biochemical and physiological indexes in serum and hepatic tissue, preventing pathological damage of liver tissue (Li et al., 2021).
Effects on Hepatoma Cell Line
This compound from Piper cubeba demonstrated cytotoxic effects at high concentrations in Rattus norvegicus hepatoma cells, but was not mutagenic at lower concentrations. It also did not alter cell proliferation kinetics or expression of p38 MAP kinase and GSTa2, indicating its safety at lower concentrations (Niwa et al., 2013).
Vasorelaxant Effect
This compound shows a vasorelaxant effect in rat aorta via the NO/cGMP pathway, without involving prostacyclin. This was observed in both endothelium-intact and endothelium-denuded aortic rings (Carvalho et al., 2013).
Isolation and Biotransformation Studies
The isolation of (-)-cubebin from Piper cubeba seeds was successfully performed for further use in optimization studies of fungal biotransformation, aiming to obtain (-)-hinokinin at maximum yields (Paula et al., 2017).
Genotoxic Effects
Studies on the genotoxic effects of (-)-cubebin in mice revealed dose-related clastogenic and genotoxic effects in somatic cells. This suggests caution in human consumption, especially at high doses (Maistro et al., 2010).
Multi-Therapeutic Potential
This compound has been identified for its potential antioxidizing and antiproliferative action. It possesses numerous biological actions, such as antileukemic, trypanocidal, antimycobacterial, analgesic, anti-inflammatory, histamine antagonist, antifungal, and antispasmodic activities (Agrawal et al., 2023).
Melanogenesis Stimulation in Melanoma Cells
This compound stimulates melanogenesis in murine B16 melanoma cells by enhancing tyrosinase expression mediated by activation of p38 MAPK (Hirata et al., 2007).
Modulatory Effects on Mutagenicity
This compound has shown to significantly reduce the frequency of micronuclei induced by doxorubicin in V79 cells and by urethane in Drosophila melanogaster cells, suggesting it may act as a free radical scavenger at low concentrations and as a pro-oxidant or inducer of recombinational DNA repair at higher concentrations (Rezende et al., 2013).
Trypanocidal Activity
(-)-Cubebin derivatives have been evaluated for their in vitro activity against free amastigote forms of Trypanosoma cruzi, with some derivatives displaying moderate to significant trypanocidal activity (de Souza et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
rac-Cubebin, also known as Cubebin, is a lignan compound that has been identified to have several targets of action. One of the primary targets of this compound is platelets, where it demonstrates antiplatelet activity . It inhibits platelet aggregation induced by thrombin . Another target of this compound is Pks13, a protein involved in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its targets by binding to them and altering their normal function. In the case of platelets, this compound inhibits the aggregation process, which is a crucial step in the formation of a thrombus .
Biochemical Pathways
This compound’s antiplatelet activity suggests its involvement in the regulation of the coagulation cascade, a complex biochemical pathway responsible for blood clot formation . Furthermore, this compound’s interaction with Pks13 implies its role in the mycolic acid biosynthesis pathway . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antiplatelet and antimycobacterial activities. By inhibiting platelet aggregation, this compound may prevent thrombus formation, reducing the risk of cardiovascular diseases . Its potential inhibitory effect on Pks13 could lead to impaired mycolic acid synthesis, affecting the viability of Mycobacterium tuberculosis .
Analyse Biochimique
Biochemical Properties
“rac-Cubebin” interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit significant hepatoprotective effects by improving alterations of the biochemical and physiological indexes of serum and hepatic tissue . The hepatoprotective effects of “rac-Cubebin” were assessed using liver histopathology and biochemical parameters .
Cellular Effects
“rac-Cubebin” has been reported to have various effects on different types of cells. For instance, it has been shown to have hepatoprotective effects in mice, where it notably prevents pathological damage of liver tissue
Dosage Effects in Animal Models
The effects of “rac-Cubebin” have been studied in animal models, particularly in relation to its hepatoprotective effects
Propriétés
IUPAC Name |
(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2/t14-,15+,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYWRNLYKJKHAM-VKWYCSODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



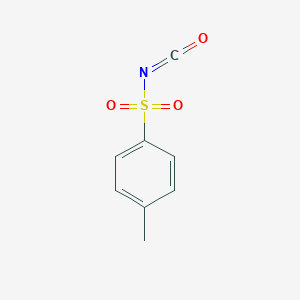
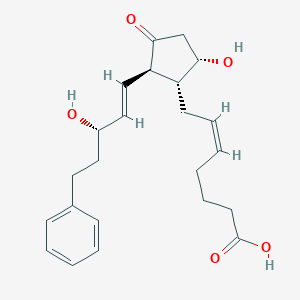

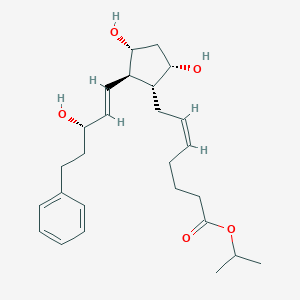

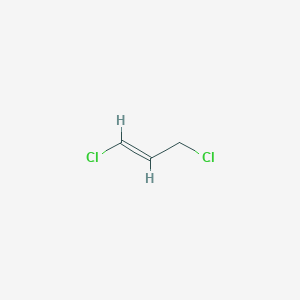

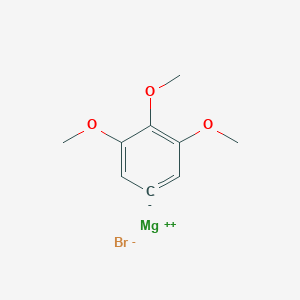

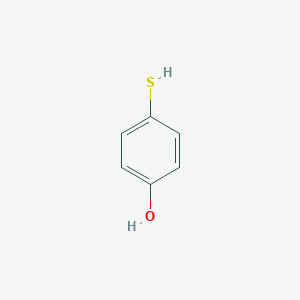

![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)

